molecular formula C18H15NO3 B3100683 Methyl 4-(2-quinolinylmethoxy)benzoate CAS No. 137426-86-9

Methyl 4-(2-quinolinylmethoxy)benzoate

Cat. No.: B3100683
CAS No.: 137426-86-9
M. Wt: 293.3 g/mol
InChI Key: CJIMBEIWORBBOQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-quinolinylmethoxy)benzoate is an organic compound with the molecular formula C18H15NO3. It is a derivative of benzoate and quinoline, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both benzoate and quinoline moieties, making it valuable in scientific research and industrial applications.

Scientific Research Applications

Methyl 4-(2-quinolinylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for Methyl benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and harmful if swallowed. Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-quinolinylmethoxy)benzoate typically involves the reaction of 2-chloromethyl quinoline with 4-hydroxy benzoic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at a temperature of 60°C for 22 hours under a nitrogen atmosphere . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-quinolinylmethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The benzoate and quinoline moieties can undergo substitution reactions, introducing different substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and benzoate derivatives, which can have different functional groups and enhanced biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-(2-quinolinylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their functions. This interaction can lead to the disruption of cellular processes, making it useful in antimicrobial and anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-quinolinylmethoxy)benzoate is unique due to its combined benzoate and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(quinolin-2-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMBEIWORBBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-Chloromethyl quinoline. (2 g, 9.3 mmole) in acetone (47 ml, 0.2M) was added 4-hydroxy benzoic acid methyl ester (1.42 g, 1.0 eq.) and potassium carbonate (3.86 g, 3 eq.). The reaction mixture was heated at 60° C. for 16 h under N2 atmosphere, cooled to ambient temperature and poured into 1N sodium hydroxide (50 ml)/ethyl acetate (100 ml). The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Biotage MPLC was run using a 5-30% ethyl acetate/hexane gradient on a 40 M column to provide the title compound as a white solid (1.66 g, 61%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=8.7 Hz, 1 H), 8.07 (d, J=8.3 Hz, 1 H), 7.95 (M, 2H), 7.82 (d, J=7.9 Hz, 1 H), 7.74 (dt, J=7.1, 1.7 Hz, 1 H), 7.62 (d, J=8.3 Hz, 1 H), 7.55 (dt, J=7.9, 1.2 Hz, 1 H), 7.03 (d, J=9.1, 2 H), 5.41 (s, 2 H), 3.84 (s, 3 H); MS: (M+H m/z=294.2).
Quantity
0 (± 1) mol
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50 mL
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reactant
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100 mL
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solvent
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Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

The title compound was prepared from methyl 4-hydroxybenzoate and 2-chloromethylquinoline using methods as described in the literature for similar compounds (Musser et al., 1990) in 88% yield.
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-Chloromethyl quinoline (2 g, 9.3 mmole) in acetone (47 ml, 0.2M) was added 4-hydroxy benzoic acid methyl ester (1.42 g, 1.0 eq.) and potassium carbonate (3.86 g, 3 eq.). The reaction mixture was heated at 60° C. for 16 h under N2 atmosphere, cooled to ambient temperature and poured into 1N sodium hydroxide (50 ml)/ethyl acetate (100 ml). The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Biotage MPLC was run using a 5-30% ethyl acetate/hexane gradient on a 40 M column to provide the title compound as a white solid (1.66 g, 61%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=8.7 Hz, 1H), 8.07 (d, J=8.3 Hz, 1H), 7.95 (M, 2H), 7.82 (d, J=7.9 Hz, 1H), 7.74 (dt, J=7.1, 1.7 Hz, 1H), 7.62 (d, J=8.3 Hz, 1H), 7.55 (dt, J=7.9, 1.2 Hz, 1H), 7.03 (d, J=9.1, 2H), 5.41 (s, 2H), 3.84 (s, 3H); MS: (M+H m/z=294.2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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